molecular formula C5H9F3O2S B14544319 2-Methyl-1-(trifluoromethanesulfonyl)propane CAS No. 61794-41-0

2-Methyl-1-(trifluoromethanesulfonyl)propane

Cat. No.: B14544319
CAS No.: 61794-41-0
M. Wt: 190.19 g/mol
InChI Key: ZHRBKUIBVNZKET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-(trifluoromethanesulfonyl)propane is an organic compound characterized by the presence of a trifluoromethanesulfonyl group attached to a propane backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(trifluoromethanesulfonyl)propane typically involves the reaction of a suitable precursor with trifluoromethanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of -20°C to 0°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and quality. The product is typically purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(trifluoromethanesulfonyl)propane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .

Mechanism of Action

The mechanism by which 2-Methyl-1-(trifluoromethanesulfonyl)propane exerts its effects involves the interaction of the trifluoromethanesulfonyl group with various molecular targets. This group is highly electrophilic, allowing it to react with nucleophilic sites on proteins and other biomolecules. The resulting modifications can alter the activity and function of these molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-(trifluoromethanesulfonyl)propane is unique due to its specific structure, which combines the trifluoromethanesulfonyl group with a propane backbone. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various specialized applications .

Properties

CAS No.

61794-41-0

Molecular Formula

C5H9F3O2S

Molecular Weight

190.19 g/mol

IUPAC Name

2-methyl-1-(trifluoromethylsulfonyl)propane

InChI

InChI=1S/C5H9F3O2S/c1-4(2)3-11(9,10)5(6,7)8/h4H,3H2,1-2H3

InChI Key

ZHRBKUIBVNZKET-UHFFFAOYSA-N

Canonical SMILES

CC(C)CS(=O)(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.